
4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected via an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the bromination of bisphenol Z with potassium tribromide as an efficient brominating agent, yielding the desired product in high yields (98%) within a short reaction time of 7–12 minutes at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Applications De Recherche Scientifique
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) has several scientific research applications:
Material Science: Used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can form hydrogen bonds and halogen interactions with other molecules, influencing their structure and function. These interactions can affect molecular pathways and biological processes, making the compound of interest in various research fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar structure but with a cyclohexane ring instead of an ethane bridge.
4,4’-(1-Methylethylidene)bis(2,6-dibromophenol):
Uniqueness
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is unique due to its ethane bridge, which provides distinct structural and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Propriétés
Numéro CAS |
126369-25-3 |
|---|---|
Formule moléculaire |
C14H10Br4O2 |
Poids moléculaire |
529.8 g/mol |
Nom IUPAC |
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Br4O2/c1-6(7-2-9(15)13(19)10(16)3-7)8-4-11(17)14(20)12(18)5-8/h2-6,19-20H,1H3 |
Clé InChI |
WFQDPXQJWBLPPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


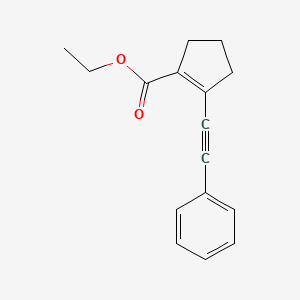

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
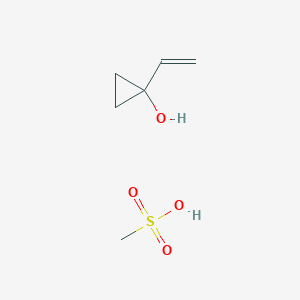
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

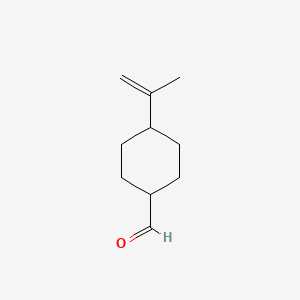
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
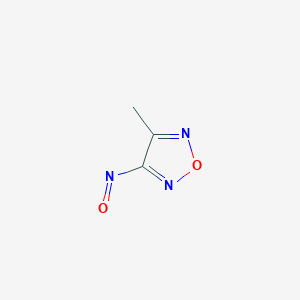
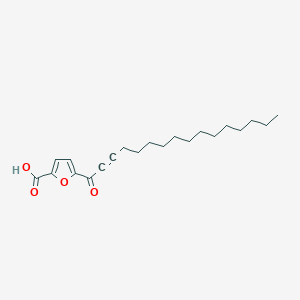
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
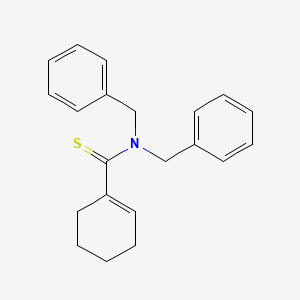

![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
